molecular formula C23H28N2O2 B607812 GSK2879552 CAS No. 1401966-69-5

GSK2879552

Cat. No.: B607812
CAS No.: 1401966-69-5
M. Wt: 364.5 g/mol
InChI Key: LRULVYSBRWUVGR-FCHUYYIVSA-N
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Description

  • Mechanism of Action

    Target of Action

    GSK2879552, also known as “GSK-2879552”, “GT77Z6Y09Z”, or “4-((4-((((1R,2S)-2-Phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoic acid”, is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is an epigenetic enzyme that demethylates specific lysine residues of histone H3, namely H3K4me1/2 and H3K9me1/2 . It is overexpressed in many types of cancers, leading to block of differentiation and increase of proliferation, migration, and invasiveness at the cellular level .

    Mode of Action

    This compound interacts with LSD1 by irreversibly binding to it, thereby inhibiting its enzymatic activity . This inhibition results in changes in the methylation status of histones, particularly at the H3K4 and H3K9 sites . The compound’s mechanism of action is based on the irreversible inactivation of LSD1 .

    Biochemical Pathways

    The inhibition of LSD1 by this compound affects the epigenetic regulation pathways. LSD1 is involved in the control of DNA and histone modifications, which are major focuses for targeted therapies . By inhibiting LSD1, this compound disrupts these pathways, leading to changes in gene expression that can affect cell proliferation, differentiation, and other cellular processes .

    Pharmacokinetics

    The pharmacokinetic properties of this compound are characterized by rapid absorption, slow elimination, and dose-proportional exposure . These properties impact the bioavailability of the compound, influencing its therapeutic efficacy and safety profile.

    Result of Action

    The primary result of this compound’s action is the inhibition of cell proliferation in certain types of cancer, particularly small cell lung carcinoma (SCLC) and acute myeloid leukemia (AML) . While it shows good pharmacokinetic properties, its disease control in sclc patients was found to be poor, and it has a high rate of adverse events .

    Biochemical Analysis

    Biochemical Properties

    GSK2879552 interacts with LSD1, a histone H3K4me1/2 demethylase found in various transcriptional co-repressor complexes . LSD1 regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1, which play vital functions during gene expression .

    Cellular Effects

    This compound has shown significant inhibitory effects on certain tumor types, particularly small cell lung cancer (SCLC) and acute myeloid leukemia (AML) . It has been reported that this compound treatment causes local changes near transcriptional start sites of genes whose expression increases with LSD1 inhibition .

    Molecular Mechanism

    This compound exerts its effects at the molecular level by inhibiting LSD1, leading to changes in gene expression . LSD1 suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) .

    Temporal Effects in Laboratory Settings

    The effects of this compound have been studied over time in laboratory settings. It has been reported that while many tumor types appear resistant to LSD1 inhibition, specific tumor types were uniquely sensitive to this compound .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models

    Metabolic Pathways

    The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that this compound inhibits LSD1, an enzyme that plays a key role in epigenetic regulation .

    Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for GSK-2879552 are not widely documented in the available literature.
    • it is synthesized as a selective, orally active compound.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • While detailed comparisons are scarce, GSK-2879552’s uniqueness lies in its selectivity for LSD1/KDM1A.
    • Similar compounds include other LSD1 inhibitors, but their specific profiles differ.

    Properties

    IUPAC Name

    4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LRULVYSBRWUVGR-FCHUYYIVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H28N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    364.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1401966-69-5
    Record name GSK-2879552
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401966695
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name GSK-2879552
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB16895
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name GSK-2879552
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT77Z6Y09Z
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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